4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide
Description
4-{4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors like celecoxib. Its design incorporates a sulfonamide moiety, which is critical for binding to enzymatic targets, and a trifluoromethyl group that enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)13-3-1-2-11(8-13)12-9-21-22(10-12)14-4-6-15(7-5-14)25(20,23)24/h1-10H,(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTCFXLVDXOUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-(trifluoromethyl)acetophenone with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)phenylhydrazine.
-
Coupling with Benzenesulfonyl Chloride: : The next step involves coupling the synthesized pyrazole with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
-
Oxidation and Reduction: : The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s pharmacological properties.
-
Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed, leading to the formation of sulfonic acids and amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Oxidized forms of the sulfonamide group.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions and protein interactions.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl) enhance binding to COX-2 by stabilizing charge interactions .
- Polar Substituents (e.g., hydroxymethyl) reduce activity due to decreased membrane permeability .
- Aromatic Ring Modifications (e.g., methoxy, fluoro) influence selectivity and metabolic stability. For example, the 4-methoxy derivative exhibits lower COX-2 affinity than celecoxib .
Physicochemical Properties
| Property | Target Compound (Predicted) | Celecoxib | 4-Methoxy Analogue |
|---|---|---|---|
| Molecular Weight | ~381.37 g/mol | 381.37 g/mol | 397.37 g/mol |
| LogP (Lipophilicity) | ~3.5 (estimated) | 3.5 | 2.8 |
| Aqueous Solubility | Low | Low | Moderate (due to -OCH3) |
| Melting Point | Not reported | 160–163°C | Not reported |
| PSA (Polar Surface Area) | ~96.44 Ų | 96.44 Ų | 105.7 Ų |
Data compiled from .
Biological Activity
The compound 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide, often referred to as a derivative of the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer effects, supported by various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C17H14F3N3O3S
- Molecular Weight : 397.37 g/mol
- IUPAC Name : 4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant antibacterial effects against Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives had low MIC values against Staphylococcus aureus, suggesting potent antibacterial activity. The compounds showed effective bactericidal action, inhibiting biofilm formation and demonstrating efficacy against stationary phase cells, which are often resistant to conventional treatments .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. Notably:
- Cell Lines Tested : Compounds have shown significant inhibitory effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers.
- IC50 Values : In vitro studies reported IC50 values ranging from 7.01 µM to 49.85 µM for different cancer cell lines, indicating varying degrees of potency against tumor growth .
Study 1: Antimicrobial Efficacy
In a comparative study on the efficacy of pyrazole derivatives against S. aureus and Enterococcus faecalis, it was found that:
- Compounds exhibited low toxicity towards human cultured cells while maintaining high antibacterial potency.
- Resistance assays indicated a low propensity for bacterial mutation leading to resistance against the tested compounds .
Study 2: Antitumor Activity
A comprehensive evaluation of several pyrazole derivatives revealed:
- Significant antiproliferative activities in various cancer types.
- The compound demonstrated apoptosis induction in cancer cells, highlighting its mechanism of action in inhibiting tumor growth .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Low MIC | Effective growth inhibition and bactericidal effect |
| Anticancer | A549 (Lung Cancer) | 7.01 | Induces apoptosis |
| Anticancer | MDA-MB-231 (Breast Cancer) | 49.85 | Significant growth inhibition |
| Anticancer | HepG2 (Liver Cancer) | 8.55 | High potency against tumor proliferation |
Q & A
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Molecular dynamics simulations predict BBB permeability via parameters like polar surface area (PSA) and membrane partitioning coefficients. Analogs with PSA <90 Å (e.g., replacing sulfonamide with carbamate) show enhanced CNS penetration in murine models .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
